2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(21-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMHKDCRKFULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzoic acid with an amine derivative of thiophene and furan. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibits significant anticancer properties:
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, inhibiting their proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 10.5 | Apoptosis induction |
| MCF-7 (Breast) | 12.3 | Cell cycle arrest |
| Huh-7 (Hepatoma) | 9.8 | Apoptosis induction |
Antimicrobial Activity
The compound also shows notable antimicrobial effects against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Antiviral Activity
Studies have indicated that similar compounds exhibit antiviral properties:
- Mechanism of Action : Potential inhibition of viral replication through interference with viral entry or assembly.
| Virus Type | EC50 (µM) |
|---|---|
| Influenza A | 0.25 |
| Herpes Simplex | 0.50 |
Case Studies and Research Findings
-
Anticancer Studies :
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of the compound against multiple cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapy . -
Antimicrobial Research :
In a comprehensive evaluation of antimicrobial properties, the compound was tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action . -
Antiviral Screening :
A study focused on furan derivatives revealed that compounds structurally similar to this compound exhibited significant antiviral activity against HIV and HCV, suggesting potential therapeutic applications in viral infections .
Mechanism of Action
The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a novel derivative that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group, a thiophene ring, and a furan moiety, which are known to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Below are the key findings from recent research.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (Leukemia) | 12.34 | Caspase activation leading to cell death |
| A549 (Lung Cancer) | 10.50 | Inhibition of cell proliferation |
The compound demonstrated a dose-dependent increase in apoptosis markers, including elevated levels of p53 and active caspase-3 in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial potential of the compound. It exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 32 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of p53 and subsequent caspase activation.
- Cytokine Modulation : It inhibits the expression of inflammatory cytokines by blocking NF-kB signaling pathways.
- Antibacterial Mechanism : The exact mechanism is still under investigation; however, it may involve disruption of bacterial cell membrane integrity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers when compared to control groups .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced swelling and pain response, correlating with decreased levels of inflammatory markers in serum .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Prepare the benzamide core via coupling of 2-methoxybenzoic acid derivatives with amines. For example, activation of the carboxylic acid using EDC∙HCl or SOCl₂ in anhydrous solvents like CHCl₃ under inert gas (Ar) .
- Step 2 : Functionalize the furan-thiophene moiety. Thiophene substitution at the furan-2-yl position can be achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .
- Step 3 : Purification via column chromatography (e.g., toluene/EtOAc with acidic or basic modifiers) to isolate the final product .
- Yield Optimization : Low yields (e.g., 18% in similar syntheses) may require adjusting stoichiometry, reaction time, or catalyst (e.g., 4-DMAP for amidation) .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR to identify methoxy, benzamide, and thiophene-furan substituents .
- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., ESI-MS for exact mass determination) .
- Crystallography : For crystalline samples, SHELX software (SHELXL/SHELXS) resolves molecular packing and hydrogen-bonding patterns, critical for structure-activity studies .
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Assays : Screen against target proteins (e.g., enzymes like CYP3A4) using fluorescence polarization or enzymatic inhibition assays. Include controls (DMSO for solubility) .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., nuclear receptors or kinases) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) and compare to known inhibitors .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Data Collection : Use high-resolution X-ray diffraction (XRD) with synchrotron sources for accurate electron density maps.
- Refinement : Apply SHELXL for small-molecule refinement. For twinned crystals, use SHELXPRO to handle pseudo-merohedral twinning .
- Validation : Cross-check with DFT-calculated bond lengths/angles to confirm stereoelectronic effects from the thiophene-furan group .
Q. What strategies address low yields or impurities during synthesis?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete amidation or thiophene ring opening) .
- Reaction Optimization : Adjust solvent polarity (e.g., THF → DMF for better solubility) or switch coupling agents (e.g., HATU instead of EDC) .
- Purification : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. How do structural modifications influence bioactivity?
- Methoxy Group : Replace with hydroxy (via BBr₃ demethylation) to study hydrogen-bonding effects on target binding .
- Thiophene-Furan Linker : Substitute thiophen-3-yl with pyridyl or phenyl to evaluate π-π stacking interactions .
- SAR Studies : Compare IC₅₀ values of analogs in enzymatic assays to map pharmacophore requirements .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactive group (e.g., diazirine) into the benzamide scaffold to crosslink with target proteins in live cells .
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate protein targets from lysates .
- Cryo-EM/X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., BTK or FAD-dependent oxidoreductases) to visualize binding modes .
Q. What methods resolve contradictions in biological activity data across studies?
- Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and stereochemical integrity (via chiral HPLC) .
- Assay Conditions : Standardize buffer pH, temperature, and cofactors (e.g., Mg²⁺ for kinases) to minimize variability .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with substituent electronic profiles (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
